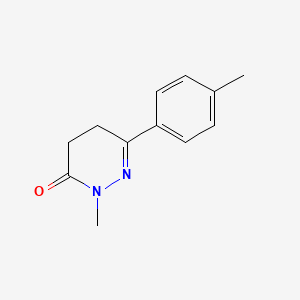
2-Methyl-6-(4-methylphenyl)-4,5-dihydropyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-6-(4-methylphenyl)-4,5-dihydropyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazine family This compound is characterized by a pyridazine ring fused with a phenyl group and a methyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(4-methylphenyl)-4,5-dihydropyridazin-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-(4-methylphenyl)-4,5-dihydropyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridazinone derivatives.
Reduction: Reduction reactions can convert the compound into dihydropyridazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions include various substituted pyridazinones, dihydropyridazines, and functionalized pyridazine derivatives. These products can have different chemical and physical properties, making them useful for various applications.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals .
Mechanism of Action
The mechanism of action of 2-Methyl-6-(4-methylphenyl)-4,5-dihydropyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4,5-dihydropyridazin-3(2H)-one: Lacks the phenyl group, resulting in different chemical properties.
6-Phenyl-4,5-dihydropyridazin-3(2H)-one: Lacks the methyl substituent, affecting its reactivity and applications.
2,6-Dimethyl-4,5-dihydropyridazin-3(2H)-one: Contains an additional methyl group, leading to variations in its chemical behavior.
Uniqueness
2-Methyl-6-(4-methylphenyl)-4,5-dihydropyridazin-3(2H)-one is unique due to the presence of both a methyl and a phenyl group on the pyridazine ring. This combination of substituents imparts distinct chemical properties, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
483989-48-6 |
|---|---|
Molecular Formula |
C12H14N2O |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
2-methyl-6-(4-methylphenyl)-4,5-dihydropyridazin-3-one |
InChI |
InChI=1S/C12H14N2O/c1-9-3-5-10(6-4-9)11-7-8-12(15)14(2)13-11/h3-6H,7-8H2,1-2H3 |
InChI Key |
RQZZFYLYSAJNFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)CC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(4-Nitrobenzoyl)carbamothioyl]sulfamic acid](/img/structure/B14245796.png)
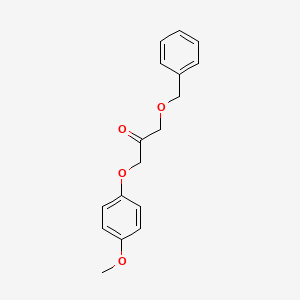
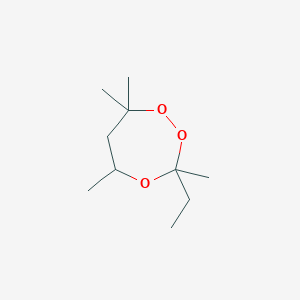
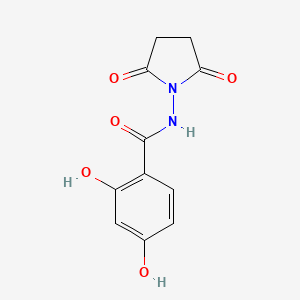
![3-[4-(Dihexylamino)benzene-1-sulfonyl]propan-1-ol](/img/structure/B14245828.png)
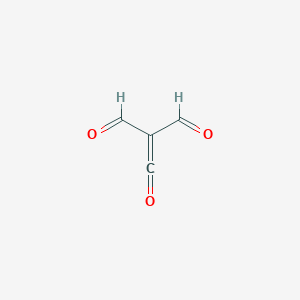
![Benzoic acid, 4-[(4-methoxyphenyl)thio]-3-nitro-](/img/structure/B14245830.png)
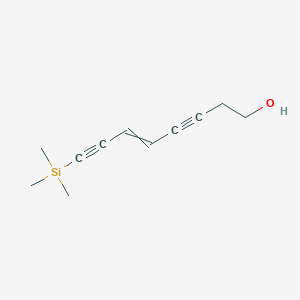
![N-[(1S)-1-(3-Methylphenyl)ethyl]acetamide](/img/structure/B14245837.png)
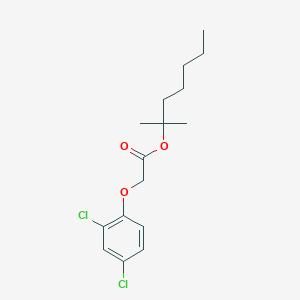
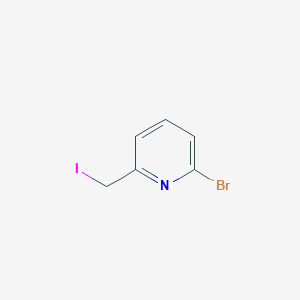

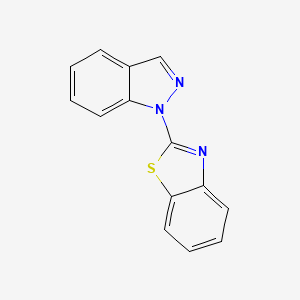
![2-Oxazolidinone, 3-[(1R)-1-cyclohexyl-2-nitroethyl]-4-phenyl-, (4R)-](/img/structure/B14245855.png)
